Evidence Gap: Absence of Potency Data vs. Established IMPDH Inhibitors
A BindingDB entry (BDBM50369347) attributes a Ki of 260 nM against human IMPDH1 and 270 nM against IMPDH2 to a compound originally annotated as CHEMBL605452 [1]. However, inspection of the registered structure reveals this data is associated with a distinct, complex nucleotide analog, not N-(5-iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide. This misassignment highlights a critical gap: no direct enzymatic inhibition data for the target compound against IMPDH, DHODH, or any other purified protein target is present in the peer-reviewed primary literature. Consequently, no comparative quantitative differentiation against known IMPDH inhibitors (e.g., mycophenolic acid, mizoribine) or DHODH inhibitors (e.g., teriflunomide, brequinar) can be established.
| Evidence Dimension | Enzymatic inhibition (Ki) |
|---|---|
| Target Compound Data | No verified data available for the target compound |
| Comparator Or Baseline | Mycophenolic acid (IMPDH2 Ki ~ 7-30 nM); Brequinar (DHODH IC50 ~ 10-20 nM) |
| Quantified Difference | Not quantifiable due to absent target data |
| Conditions | N/A – no valid assay context available |
Why This Matters
For procurement driven by IMPDH or DHODH inhibition, the compound cannot be prioritized over established inhibitors without primary experimental validation, preventing informed scientific selection.
- [1] BindingDB. Entry for BDBM50369347 (CHEMBL605452). University of California, San Diego. Retrieved from bindingdb.org. View Source
